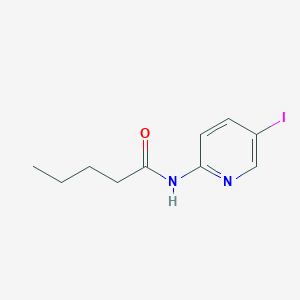

N-(5-iodopyridin-2-yl)pentanamide

Description

N-(5-iodopyridin-2-yl)pentanamide is a halogenated amide derivative characterized by a pentanamide backbone linked to a 5-iodopyridin-2-yl group. For instance, halogenated pyridine derivatives are often explored in drug design for their ability to modulate target binding and metabolic stability .

Properties

Molecular Formula |

C10H13IN2O |

|---|---|

Molecular Weight |

304.13 g/mol |

IUPAC Name |

N-(5-iodopyridin-2-yl)pentanamide |

InChI |

InChI=1S/C10H13IN2O/c1-2-3-4-10(14)13-9-6-5-8(11)7-12-9/h5-7H,2-4H2,1H3,(H,12,13,14) |

InChI Key |

XCYYARPRLSEJPE-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=NC=C(C=C1)I |

Canonical SMILES |

CCCCC(=O)NC1=NC=C(C=C1)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(4-Methoxyphenyl)pentanamide (N4MP)

N4MP, a simplified albendazole derivative, shares the pentanamide core but substitutes the iodopyridine moiety with a 4-methoxyphenyl group. Key comparisons include:

- Pharmacokinetics: N4MP exhibits favorable drug-likeness, including high topological polar surface area (TPSA), good gastrointestinal absorption, and logP values within optimal ranges.

- This trend could extend to the iodopyridinyl variant, pending experimental validation .

- Synthetic Accessibility : N4MP’s synthesis is simpler than albendazole, with a lower synthetic accessibility score. The iodopyridinyl derivative’s synthesis may be more complex due to the iodine atom’s reactivity and purification challenges .

Valeroylsulfonamide Derivatives (e.g., N4-Valeroylsulfadiazine)

These compounds feature a pentanamide group attached to sulfonamide moieties. Comparisons highlight:

- Physicochemical Properties : Valeroylsulfonamides have melting points >200°C, indicating high crystallinity. The iodine in N-(5-iodopyridin-2-yl)pentanamide may reduce melting points due to increased molecular weight and steric hindrance .

- Biological Activity : Sulfonamide derivatives target bacterial enzymes (e.g., dihydropteroate synthase), while the iodopyridinyl group in this compound might interact with neurological or antiparasitic targets, akin to albendazole derivatives .

Halogenated Pyridine Analogs (e.g., N-(5-chloropyridin-2-yl)-2-phenylsulfanylacetamide)

- Substituent Effects : Chlorine (smaller, electronegative) vs. iodine (larger, polarizable) alters electronic and steric profiles. Iodine may enhance binding to hydrophobic pockets but reduce solubility compared to chlorine .

- Structural Stability : Halogens on pyridine rings influence crystal packing (e.g., co-crystal formation with fumaric acid in N-(5-iodopyridin-2-yl)isonicotinamide). Iodine’s size could promote unique supramolecular interactions .

Pharmacokinetic and Physicochemical Comparisons

Table 1: Key Properties of Pentanamide Derivatives

*logP: Octanol-water partition coefficient (lipophilicity). †Estimated based on halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.